{2-[(Azepan-1-yl)methyl]phenyl}boronic acid
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Overview
Description
{2-[(Azepan-1-yl)methyl]phenyl}boronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with an azepane moiety. The presence of the boronic acid group makes it a valuable reagent in organic synthesis, particularly in Suzuki–Miyaura coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Azepan-1-yl)methyl]phenyl}boronic acid typically involves the reaction of a boronic acid derivative with an appropriate azepane-substituted phenyl compound. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
{2-[(Azepan-1-yl)methyl]phenyl}boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Pd(dppf)Cl2, Pd(PPh3)4
Bases: Potassium carbonate, sodium hydroxide
Oxidizing Agents: Hydrogen peroxide, sodium perborate
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)
Major Products
Suzuki–Miyaura Coupling: Biaryl compounds
Oxidation: Phenols
Substitution: Various azepane-substituted derivatives
Scientific Research Applications
{2-[(Azepan-1-yl)methyl]phenyl}boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of {2-[(Azepan-1-yl)methyl]phenyl}boronic acid in Suzuki–Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-palladium bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the azepane moiety, making it less versatile in certain reactions.
4-(Azepan-1-yl)phenylboronic Acid: Similar structure but with the azepane moiety at a different position on the phenyl ring.
Uniqueness
{2-[(Azepan-1-yl)methyl]phenyl}boronic acid is unique due to the presence of both the boronic acid group and the azepane moiety, which allows for a broader range of chemical reactions and applications compared to its analogs .
Properties
Molecular Formula |
C13H20BNO2 |
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Molecular Weight |
233.12 g/mol |
IUPAC Name |
[2-(azepan-1-ylmethyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H20BNO2/c16-14(17)13-8-4-3-7-12(13)11-15-9-5-1-2-6-10-15/h3-4,7-8,16-17H,1-2,5-6,9-11H2 |
InChI Key |
MSQQAXBIFGLMTQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1CN2CCCCCC2)(O)O |
Origin of Product |
United States |
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